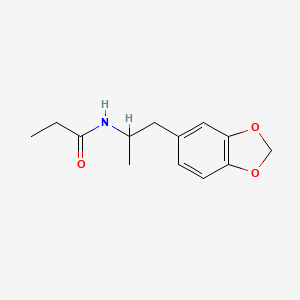![molecular formula C11H8FN5 B14168754 2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyrrolo[2,3-b]pyridine moiety, and a fluorine atom at the 5-position. The presence of these structural features imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Métodos De Preparación
The synthesis of 2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves multi-step synthetic routes. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, which is then functionalized to introduce the fluorine atom and the pyrimidinamine group. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations. For instance, the starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be reacted with substituted aldehydes under controlled temperature conditions to obtain the desired product .
Análisis De Reacciones Químicas
2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding N-oxides, while substitution reactions can introduce different functional groups at specific positions on the molecule .
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has shown promise as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in the progression of several cancers, including breast, lung, and prostate cancers . Additionally, its unique structure makes it a valuable scaffold for the development of new therapeutic agents targeting other biological pathways. In the field of biology, it has been used to study cell proliferation, migration, and apoptosis, providing insights into the molecular mechanisms underlying these processes .
Mecanismo De Acción
The mechanism of action of 2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets, such as FGFRs. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis and the inhibition of tumor growth . The compound’s ability to target multiple FGFR isoforms further enhances its therapeutic potential.
Comparación Con Compuestos Similares
2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- can be compared to other similar compounds, such as pyrrolopyrazine derivatives and other pyrrolo[2,3-b]pyridine analogs. These compounds share structural similarities but differ in their specific functional groups and biological activities. For instance, pyrrolopyrazine derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and kinase inhibitory activities . The unique combination of the pyrimidinamine and fluoropyrrolo[2,3-b]pyridine moieties in 2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- distinguishes it from these related compounds and contributes to its specific biological properties.
Propiedades
Fórmula molecular |
C11H8FN5 |
|---|---|
Peso molecular |
229.21 g/mol |
Nombre IUPAC |
4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H8FN5/c12-6-3-7-8(5-16-10(7)15-4-6)9-1-2-14-11(13)17-9/h1-5H,(H,15,16)(H2,13,14,17) |
Clave InChI |
UCSYMZYOFRMFRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1C2=CNC3=C2C=C(C=N3)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B14168682.png)

![methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B14168704.png)




![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)



![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
